molecular formula C11H9BrN2 B3064466 3-Bromo-6-phenylpyridin-2-amine CAS No. 1097725-77-3

3-Bromo-6-phenylpyridin-2-amine

Cat. No. B3064466
CAS RN: 1097725-77-3
M. Wt: 249.11 g/mol
InChI Key: JFKYWFGCZYHTAW-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “3-Bromo-6-phenylpyridin-2-amine” are not explicitly mentioned in the sources I found .

Scientific Research Applications

  • Synthesis of Bioactive Compounds and Organic Materials 3-Bromo-6-phenylpyridin-2-amine, as a derivative of 2-aminopyridines, plays a crucial role in the synthesis of bioactive natural products, medicinally important compounds, and organic materials. Its significance lies in its use as a flexible substrate for C-C cross-coupling reactions, which are pivotal in the creation of various chemical compounds with potential applications in medicine and material science (Bolliger, Oberholzer, & Frech, 2011).

  • Investigation of Reaction Mechanisms Research into the amination of various bromo-derivatives of pyridines, including compounds similar to 3-Bromo-6-phenylpyridin-2-amine, provides insights into reaction mechanisms like the SN(ANRORC) mechanism. Such studies are crucial for understanding complex chemical processes and developing more efficient synthetic methods (Pieterse & Hertog, 2010).

  • Development of New Catalytic Processes The compound's utility extends to the development of new catalytic processes. For example, its derivatives have been used in palladium-Xantphos complex catalyzed aminations, leading to high yields and excellent chemoselectivity. This highlights its role in advancing catalytic methodologies in organic chemistry (Ji, Li, & Bunnelle, 2003).

  • Synthesis of Ligands for Coordination Chemistry In coordination chemistry, derivatives of 3-Bromo-6-phenylpyridin-2-amine are used to synthesize complex ligands. These ligands have applications in the creation of luminescent europium complexes, which have potential uses in biological and materials science applications (Mameri, Charbonnière, & Ziessel, 2003).

  • Investigation of Novel Organic Syntheses The compound is also pivotal in the investigation of novel organic syntheses, such as the synthesis of muscarinic receptor antagonists. Its derivatives play a key role in complex synthetic pathways, demonstrating the compound's versatility in pharmaceutical chemistry (Mase et al., 2001).

properties

IUPAC Name

3-bromo-6-phenylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2/c12-9-6-7-10(14-11(9)13)8-4-2-1-3-5-8/h1-7H,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKYWFGCZYHTAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00648880
Record name 3-Bromo-6-phenylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-phenylpyridin-2-amine

CAS RN

1097725-77-3
Record name 3-Bromo-6-phenylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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